molecular formula C15H17N B13594081 2-(4-Methylnaphthalen-1-yl)pyrrolidine CAS No. 524674-39-3

2-(4-Methylnaphthalen-1-yl)pyrrolidine

Cat. No.: B13594081
CAS No.: 524674-39-3
M. Wt: 211.30 g/mol
InChI Key: MNNZRIYQLJYSCI-UHFFFAOYSA-N
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Description

2-(4-Methylnaphthalen-1-yl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 4-methylnaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylnaphthalen-1-yl)pyrrolidine typically involves the reaction of 4-methylnaphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylnaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce more saturated derivatives of the original compound .

Scientific Research Applications

2-(4-Methylnaphthalen-1-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylnaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    4-Methylnaphthalene: A polycyclic aromatic hydrocarbon with distinct chemical properties.

    Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry

Uniqueness

2-(4-Methylnaphthalen-1-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methylnaphthalene moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

524674-39-3

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(4-methylnaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C15H17N/c1-11-8-9-14(15-7-4-10-16-15)13-6-3-2-5-12(11)13/h2-3,5-6,8-9,15-16H,4,7,10H2,1H3

InChI Key

MNNZRIYQLJYSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3CCCN3

Origin of Product

United States

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